1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
CAS No.: 142935-03-3
Cat. No.: VC21088200
Molecular Formula: C16H24ClNO2S
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142935-03-3 |
|---|---|
| Molecular Formula | C16H24ClNO2S |
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |
| Standard InChI Key | BKMCUGFGPQNYHG-RSAXXLAASA-N |
| Isomeric SMILES | CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |
| SMILES | CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
| Canonical SMILES | CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Introduction
Chemical Identification and Structure
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is an optically active compound with the molecular weight of 329.9 g/mol . The molecule consists of a benzothiophene core structure with a functionalized side chain containing a diethylamino group. Its IUPAC name is (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride, indicating its existence as a hydrochloride salt . The compound possesses a chiral center, with the R(-) enantiomer demonstrating biological activity in experimental models .
Chemical Properties
The compound exhibits specific chemical properties that contribute to its pharmacological activity. The parent compound is identified in PubChem as CID 132523, described as (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol . The molecular structure includes several key functional groups that influence its pharmacokinetic properties:
| Property | Value |
|---|---|
| Molecular Weight | 329.9 g/mol |
| Molecular Formula | C16H23NO2S·HCl |
| CAS Registry Number | 142935-03-3 |
| PubChem CID | 132522 |
| Stereochemistry | R-enantiomer (biologically active) |
| InChIKey | BKMCUGFGPQNYHG-RSAXXLAASA-N |
Pharmacological Profile
The pharmacological activities of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride span multiple biological systems, with notable effects on neuronal survival and neurotransmitter dynamics. Research findings indicate that this compound possesses multiple mechanisms of action that may contribute to its observed cognitive enhancement properties.
Neuroprotective Effects
One of the most significant properties of this compound is its neuroprotective capacity against various forms of neuronal injury. Experimental evidence indicates that T-588 demonstrates protective effects against three distinct models of cellular oxygen deprivation: normobaric hypoxia, histotoxic anoxia induced by potassium cyanide (KCN), and complete ischemia modeled by decapitation . In these models, oral administration of T-588 (30-100 mg/kg) showed significant and dose-dependent prolongation of survival time . This neuroprotective effect positions the compound as a potential therapeutic agent for conditions involving cerebral hypoxia or ischemia.
The comparative efficacy of T-588 against different models of oxygen deprivation suggests versatility in its neuroprotective mechanisms. Unlike other tested compounds such as tacrine and imipramine, which showed selective protection against specific models, T-588 demonstrated broad-spectrum neuroprotection across all tested paradigms .
Effects on Neurotransmitter Systems
The compound exhibits notable effects on neurotransmitter dynamics, particularly regarding noradrenaline (NA) release and uptake. Research has demonstrated that T-588 stimulates NA release from rat cerebral cortical slices through mechanisms distinct from those of traditional noradrenergic agents . Specifically, T-588 causes dose-dependent inhibition of [3H]NA uptake into brain slices, similar to the effects observed with desipramine, a known blocker of the NA carrier on the plasma membrane .
Electrophysiological Effects
Research on cerebellar function has revealed that T-588 can prevent long-term depression (LTD) of the parallel-fiber Purkinje synapse in rat cerebellar slices . This effect was observed across four different experimental paradigms: pairing parallel-fiber activation with climbing-fiber activation, direct depolarization, glutamic iontophoretic depolarization, or caffeine . The compound's ability to prevent LTD appears to be related to its capacity to reduce intracellular calcium concentration increases by blocking calcium release from intracellular stores .
Mechanisms of Action
The multifaceted pharmacological profile of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride suggests several potential mechanisms underlying its observed effects.
Modulation of Cholinergic Systems
Pharmacological investigations have revealed interactions between T-588 and cholinergic neurotransmission. The compound's anti-hypoxic effect was completely inhibited by pretreatment with scopolamine (1 mg/kg, i.p.), a muscarinic receptor antagonist . In contrast, the anti-anoxic effect was only partially inhibited by scopolamine, while its effect on ischemia remained unaffected . These differential responses to cholinergic blockade suggest that T-588 may engage multiple protective mechanisms, with varying degrees of dependence on cholinergic systems based on the specific type of neuronal insult.
Calcium Homeostasis Regulation
Evidence indicates that T-588 influences intracellular calcium dynamics, a critical factor in neuronal excitability and survival. The compound has been shown to reduce intracellular calcium concentration increases by blocking calcium release from intracellular stores . This calcium-regulating property may contribute significantly to both its neuroprotective capacity and its ability to modulate synaptic plasticity, particularly in preventing long-term depression at the parallel-fiber Purkinje synapse .
Modulation of Energy Metabolism
The neuroprotective effects of T-588 may also involve preservation of cerebral energy metabolism during hypoxic or ischemic conditions. Research has shown that hypoxia decreases cerebral contents of ATP, phosphocreatine, and glucose while increasing lactate levels in mice . The ability of T-588 to prolong survival time under these conditions suggests it may help maintain energy homeostasis during metabolic stress.
Experimental Models and Results
The pharmacological profile of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been established through various experimental models targeting different aspects of neuronal function and survival.
Survival in Hypoxia/Anoxia Models
In animal models of oxygen deprivation, T-588 demonstrated significant protective effects across multiple paradigms, as summarized in the following table:
| Experimental Model | T-588 Effect | Comparison with Other Compounds |
|---|---|---|
| Normobaric hypoxia | Dose-dependent prolongation of survival time (30-100 mg/kg, p.o.) | More consistent than tacrine (effective) and imipramine (shortened survival) |
| Histotoxic anoxia by KCN | Dose-dependent prolongation of survival time (30-100 mg/kg, p.o.) | More effective than tacrine (no effect) and similar to imipramine (protective) |
| Complete ischemia by decapitation | Dose-dependent prolongation of survival time (30-100 mg/kg, p.o.) | More effective than both tacrine and imipramine (no effect) |
Noradrenaline Release Studies
Research examining the effects of T-588 on noradrenaline dynamics revealed distinct mechanisms compared to traditional noradrenergic agents:
| Parameter | T-588 Effect | Comparison with Desipramine |
|---|---|---|
| [3H]NA uptake | Dose-dependent inhibition | Similar inhibitory effect |
| [3H]NA release | Stimulation even in presence of desipramine (10 μM) | Not blocked by desipramine, unlike tyramine-stimulated release |
| Response to reserpine | Similar mechanism of action | Different mechanism (desipramine: reuptake inhibition) |
Cerebellar Electrophysiology Studies
Electrophysiological investigations demonstrated T-588's effects on synaptic plasticity in cerebellar neurons:
| Experimental Paradigm | Effect of T-588 | Proposed Mechanism |
|---|---|---|
| Pairing PF with CF activation | Prevention of LTD | Reduction of intracellular calcium |
| Direct depolarization | Prevention of LTD | Blocking calcium release from intracellular stores |
| Glutamic iontophoretic depolarization | Prevention of LTD | Blocking calcium release from intracellular stores |
| Caffeine stimulation | Prevention of LTD | Antagonism of caffeine-induced calcium release |
Synthesis and Production
The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride involves specific chemical processes to ensure the correct stereochemistry and purity of the final product. Patent information indicates specialized procedures for the production of this optically active compound . The manufacturing process likely involves the preparation of the benzothiophene core structure followed by attachment of the functionalized side chain containing the diethylamino group, with subsequent conversion to the hydrochloride salt form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume